BenchChemオンラインストアへようこそ!

Ethyl 3-amino-4-(difluoromethoxy)benzoate

Lipophilicity Physicochemical property Membrane permeability

Ethyl 3-amino-4-(difluoromethoxy)benzoate (CAS 1311198-38-5, C₁₀H₁₁F₂NO₃, MW 231.20) is a substituted ethyl benzoate building block bearing a 3-amino group and a 4-difluoromethoxy (-OCF₂H) substituent. It is supplied at research-grade purities of 97–98% by multiple vendors and is classified under GHS07 with hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Molecular Formula C10H11F2NO3
Molecular Weight 231.20 g/mol
Cat. No. B13568428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-(difluoromethoxy)benzoate
Molecular FormulaC10H11F2NO3
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC(F)F)N
InChIInChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2,13H2,1H3
InChIKeyXJMGAYLTNLVHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-4-(Difluoromethoxy)Benzoate (CAS 1311198-38-5): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 3-amino-4-(difluoromethoxy)benzoate (CAS 1311198-38-5, C₁₀H₁₁F₂NO₃, MW 231.20) is a substituted ethyl benzoate building block bearing a 3-amino group and a 4-difluoromethoxy (-OCF₂H) substituent . It is supplied at research-grade purities of 97–98% by multiple vendors and is classified under GHS07 with hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its predicted LogP of 2.27, density of 1.274±0.06 g/cm³, and boiling point of 333.3±37.0 °C position it as a moderately lipophilic aromatic amino ester intermediate . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase (PDE) and kinase enzyme families, and as a precursor for anti-fibrotic and anti-inflammatory agent development [1][2].

Why Ethyl 3-Amino-4-(Difluoromethoxy)Benzoate Cannot Be Casually Substituted by Methoxy, Trifluoromethoxy, or Regioisomeric Analogs


Ethyl 3-amino-4-(difluoromethoxy)benzoate occupies a distinct differentiation space relative to three categories of close structural analogs: (i) the methoxy bioisostere (ethyl 3-amino-4-methoxybenzoate, CAS 16357-44-1), where the -OCH₃ group lacks both the lipophilic hydrogen bond donor capacity and metabolic stability advantages of -OCF₂H [1][2]; (ii) the trifluoromethoxy analog (ethyl 3-amino-4-(trifluoromethoxy)benzoate, CAS 1261585-18-5), where -OCF₃ is constitutively lipophilic without the conformational adaptability of -OCF₂H [3]; and (iii) the regioisomer ethyl 4-amino-3-(difluoromethoxy)benzoate (CAS 2248285-54-1), where the altered amino/OCF₂H substitution pattern yields a different hydrogen-bonding topology despite identical molecular weight . The -OCF₂H group uniquely interconverts between polar and lipophilic conformations via rotation about the O–CHF₂ bond, a dynamic property absent in both -OCH₃ (fixed, less lipophilic) and -OCF₃ (fixed, more lipophilic) [3][4]. This conformational adaptability, combined with weak hydrogen bond donor capacity (Abraham's A parameter = 0.085–0.126), creates a differentiated pharmacological profile that renders simple analog substitution scientifically invalid without re-optimization of the full SAR landscape [1][3].

Quantitative Differentiation Evidence for Ethyl 3-Amino-4-(Difluoromethoxy)Benzoate vs. Closest Analogs


Predicted LogP Comparison: Ethyl 3-Amino-4-(OCF₂H)Benzoate (2.27) vs. Ethyl 3-Amino-4-(OCH₃)Benzoate (2.04)

Ethyl 3-amino-4-(difluoromethoxy)benzoate exhibits a higher predicted LogP (2.27) compared to its direct methoxy analog ethyl 3-amino-4-methoxybenzoate (LogP 2.04), representing a calculated ΔLogP of approximately +0.23 [1]. This finding is consistent with the class-level experimental ΔLogP range of −0.1 to +0.4 reported by Zafrani et al. (2017) for OCF₂H-for-OCH₃ replacement across a series of difluoromethyl anisoles [2]. The direction and magnitude of this lipophilicity shift is context-dependent and not uniformly positive, making experimental verification essential rather than relying on predicted values alone.

Lipophilicity Physicochemical property Membrane permeability ADME prediction

PDE4D3 Isoform Inhibitory Activity: OCF₂H-Containing Analogs (IC₅₀ 0.19–2.63 μM) vs. Non-Fluorinated OCH₃ Analogs (Inactive to 0.21 μM)

In a systematic PDE4D inhibitor series from Brullo et al. (2015), replacement of the 3-methoxy group with a 3-difluoromethoxy isoster moiety yielded striking differential activity [1]. Compound 4b (OCF₂H) showed an IC₅₀ of 0.47 μM against PDE4D3, while its non-fluorinated analog 8b (OCH₃) was almost inactive. Similarly, compound 3c (OCF₂H, IC₅₀ = 2.63 μM) was active while analog 7c (OCH₃) showed negligible inhibition. Compounds 1b and 2b (both OCF₂H) achieved IC₅₀ values of 0.19 μM each. Importantly, most OCF₂H-containing compounds maintained good PDE4D3 selectivity with less than 50% inhibition of PDE4A4, PDE4B2, and PDE4C2 isoforms at 10 μM [1]. Furthermore, compound 3b (OCF₂H) showed higher efficacy in elevating intracellular cAMP levels than its non-fluorinated comparator 7b, despite having a lower PDE4D3 IC₅₀—attributed to increased cell penetration from fluorination-enhanced lipophilicity [1].

Phosphodiesterase 4 inhibition PDE4D3 selectivity Fluorine bioisosterism cAMP modulation

Conformational Adaptability: Ar-OCF₂H Exhibits Two Energy Minima (θ = 90° and 21°) with No Orientational Preference vs. Ar-OCH₃ and Ar-OCF₃

The difluoromethoxy group (Ar-OCF₂H) possesses a unique conformational landscape compared to both methoxy (Ar-OCH₃) and trifluoromethoxy (Ar-OCF₃) [1][2]. As demonstrated by computational and experimental analyses, Ar-OCF₂H has two predicted energy minima for the dihedral angle θ between the COC plane and the benzene ring—at approximately 90° and 21°—whereas Ar-OCH₃ and Ar-OCF₃ each show a preferential conformation [1]. Critically, Ar-OCF₂H compounds 'have no orientational preference for either conformation (θ = 0–50°)' and 'since they can adopt the conformation that provides the optimum binding to the target proteins, difluoromethyl ethers are more desirable in medicinal research' [2]. This conformational adaptability is hypothesized to enhance binding affinity by allowing the ligand to adapt to the steric and electronic constraints of diverse protein binding pockets [1][3].

Conformational analysis Molecular recognition Binding affinity Fluorine chemistry

OCF₂H as a Lipophilic Hydrogen Bond Donor: Abraham's A Parameter = 0.085–0.126 (Comparable to Thiophenol and Aniline), a Feature Absent in OCH₃

The difluoromethoxy group (specifically the -CF₂H proton) functions as a lipophilic hydrogen bond donor, a property systematically characterized by Zafrani et al. (2017) [1]. Using Abraham's solvation parameter model, the hydrogen bond acidity parameter A for the difluoromethyl group was experimentally determined to range from 0.085 to 0.126 across a series of difluoromethyl anisoles and thioanisoles [1]. This places the -OCF₂H group's H-bond donor capacity on a scale comparable to thiophenol, aniline, and amine groups—but notably not as strong as hydroxyl groups [1]. In contrast, the methoxy group (-OCH₃) functions solely as a hydrogen bond acceptor and lacks any measurable H-bond donor capacity. This dual functionality—lipophilic character combined with hydrogen bond donation—is a distinctive and quantifiable advantage of the OCF₂H motif that cannot be replicated by OCH₃ or OCF₃ [1][2].

Hydrogen bond donor Lipophilic hydrogen bond Molecular recognition Bioisosterism

Positional Isomer Discrimination: 3-Amino-4-OCF₂H Benzoate vs. 4-Amino-3-OCF₂H Benzoate (Identical MW, Different H-Bonding Topology)

Ethyl 3-amino-4-(difluoromethoxy)benzoate (CAS 1311198-38-5) and its positional isomer ethyl 4-amino-3-(difluoromethoxy)benzoate (CAS 2248285-54-1) share an identical molecular formula (C₁₀H₁₁F₂NO₃) and molecular weight (231.20) . However, the relative orientation of the 3-amino and 4-OCF₂H substituents on the benzene ring creates fundamentally different hydrogen-bonding geometries and electronic distributions. In the target compound, the amino group at position 3 is para to the ethyl ester (position 1) and meta to the OCF₂H group, whereas in the 4-amino-3-OCF₂H isomer, the amino group is ortho to the ester and para to the OCF₂H group . This positional swap alters the intramolecular hydrogen-bonding potential between the amino group and the ortho-substituent, the resonance electronic effects on the aromatic ring, and the spatial presentation of H-bond donor/acceptor pharmacophoric points to biological targets. Regioisomeric purity is therefore critical for reproducible SAR data; procurement of the wrong isomer will yield divergent biological outcomes despite identical elemental composition .

Regioisomerism Positional isomer Structure-activity relationship Chemical procurement

Taxoid Cytotoxicity Class-Level Evidence: CHF₂O at C2-Benzoate Position Delivers Up to 7× Higher Potency vs. Paclitaxel and Outperforms CH₃ and CF₃O Analogs Against MDR Cancer Cells

In a systematic SAR study of 3rd-generation taxoids by Wang et al. (2019), new taxoids bearing CHF₂O (OCF₂H) at the C2-benzoate position exhibited the highest potencies among three substituent series tested (CH₃, CF₃O, CHF₂O) against multidrug-resistant (MDR) cancer cell lines and cancer stem cell (CSC)-enriched cell lines [1]. Specifically, CHF₂O-bearing taxoids showed up to 7 times higher cytotoxicity (IC₅₀) than paclitaxel against drug-sensitive MCF7 and LCC6-WT breast cancer cell lines, and 2–3 orders of magnitude (100–1000×) higher potency than paclitaxel against drug-resistant ovarian (NCI/ADR), breast (LCC6-MDR), and colon (LDL-1) cancer cell lines with MDR phenotype, as well as the pancreatic cancer line CFPAC-1 [1]. Notably, the CHF₂O series (1-06) demonstrated superior potency to both the CH₃ and CF₃O analog series against MDR and CSC-enriched cell lines, indicating that the difluoromethoxy group provides specific advantages beyond simple lipophilicity enhancement [1]. Molecular modeling attributed this to favorable van der Waals interactions of the CHF₂O group within the taxoid binding site [1].

Anticancer Multidrug resistance Taxoid Fluorine SAR Cytotoxicity

High-Impact Research and Procurement Application Scenarios for Ethyl 3-Amino-4-(Difluoromethoxy)Benzoate


PDE4 Inhibitor Lead Optimization: Scaffold Derivatization for Isoform-Selective Anti-Inflammatory Agents

The 3-amino-4-(difluoromethoxy)benzoate scaffold provides a direct entry point for synthesizing PDE4D-selective inhibitors. As demonstrated by Brullo et al. (2015), the OCF₂H group at the 4-position of the benzoate core, combined with appropriate amine elaboration at the 3-position, can yield compounds with good PDE4D3 inhibitory activity (IC₅₀ in the 0.19–2.63 μM range) while maintaining selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. The ethyl ester serves as a tractable handle for further functionalization (e.g., hydrolysis to the carboxylic acid for amide coupling, or transesterification) . Procurement of this specific building block enables medicinal chemistry teams to explore the SAR around the amino group while retaining the beneficial OCF₂H pharmacophore—a strategy directly validated by the observation that OCF₂H analogs rescued activity where OCH₃ analogs were completely inactive [1].

Overcoming Multidrug Resistance in Oncology: OCF₂H-Benzoate as a Privileged Fragment for ADC Payload Design

The class-level evidence from Wang et al. (2019) establishes that the OCF₂H group at a benzoate position confers exceptional potency against multidrug-resistant cancer cell lines when incorporated into cytotoxic agent scaffolds [2]. CHF₂O-bearing taxoids achieved 2–3 orders of magnitude higher potency than paclitaxel against MDR-phenotype ovarian, breast, colon, and pancreatic cancer lines, and the OCF₂H series outperformed both CH₃ and OCF₃ analogs against cancer stem cell-enriched populations [2]. Ethyl 3-amino-4-(difluoromethoxy)benzoate serves as a versatile fragment for constructing novel payload candidates for antibody-drug conjugates (ADCs) targeting MDR tumors, where the amino group provides a conjugation handle and the OCF₂H group contributes the differentiated potency profile validated in the taxoid SAR [2].

Fragment-Based Drug Discovery (FBDD): Exploiting the Dual H-Bond Donor/Acceptor Character and Conformational Adaptability of OCF₂H

The OCF₂H group's unique combination of properties—measurable hydrogen bond donor capacity (Abraham's A = 0.085–0.126), lipophilic character (ΔLogP ≈ +0.23 vs. OCH₃ in this scaffold), and conformational adaptability with two accessible energy minima (θ ≈ 90° and 21°)—makes ethyl 3-amino-4-(difluoromethoxy)benzoate an attractive fragment or fragment-elaboration starting point [3][4]. In fragment-based screening cascades, the OCF₂H motif can engage protein binding pockets through weak, directional C-H···X hydrogen bonds while its conformational flexibility allows adaptation to diverse binding site geometries—a dual capability absent from OCH₃ (no H-bond donor) and OCF₃ (fixed conformation, no H-bond donor) fragments [3][4]. The ethyl ester and amino groups provide orthogonal vectors for fragment growth via amide coupling, reductive amination, or Suzuki cross-coupling after appropriate derivatization .

Anti-Fibrotic Agent Development: TGF-β1 Pathway Modulation via 3-Amino-4-(Difluoromethoxy)Benzoate-Derived Compounds

The free acid form, 3-amino-4-(difluoromethoxy)benzoic acid (DFMBA, CAS 1096879-61-6), has demonstrated inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 alveolar epithelial cells, with reported decreases in α-SMA and vimentin levels and restoration of E-cadherin expression . Ethyl 3-amino-4-(difluoromethoxy)benzoate serves as a prodrug-amenable or ester-protected precursor to DFMBA and its derivatives . For anti-fibrotic drug discovery programs targeting idiopathic pulmonary fibrosis (IPF), hepatic fibrosis, or systemic sclerosis, this ethyl ester provides a convenient, storable intermediate that can be hydrolyzed to the active acid form or further elaborated at the amino position to explore SAR around the TGF-β1 pathway while preserving the OCF₂H pharmacophore . The LogP advantage of the ethyl ester (2.27 vs. 1.57 for the free acid) may also be exploited for designing ester prodrugs with enhanced membrane permeability [5].

Quote Request

Request a Quote for Ethyl 3-amino-4-(difluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.